molecular formula C15H10N4O2S2 B2480526 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one CAS No. 891099-68-6

2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one

Cat. No.: B2480526
CAS No.: 891099-68-6
M. Wt: 342.39
InChI Key: KIIOLWGNEUHBOS-UHFFFAOYSA-N
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Description

2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one is a complex organic compound that features a combination of furan, triazolo, pyridazin, and thiophene rings

Properties

IUPAC Name

2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2S2/c20-11(13-4-2-8-22-13)9-23-15-17-16-14-6-5-10(18-19(14)15)12-3-1-7-21-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIOLWGNEUHBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one typically involves multi-step organic reactions. One common approach starts with the preparation of the triazolo[4,3-b]pyridazine core, followed by the introduction of the furan and thiophene rings through various coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound is of interest for the development of new therapeutic agents. Its structure can be modified to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.

Industry

In the industrial sector, 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo[4,3-b]pyridazine derivatives, as well as compounds containing furan and thiophene rings. Examples include:

  • 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(phenyl)ethan-1-one
  • 2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(furan-2-yl)ethan-1-one

Uniqueness

The uniqueness of 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure

The compound features a unique combination of furan, triazole, pyridazine, and thiophene rings. Its IUPAC name reflects this complexity:

Property Details
IUPAC Name 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one
Molecular Formula C12H10N4O2S2
Molecular Weight 306.36 g/mol

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a range of biological activities. The following sections detail specific activities related to the compound .

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. Studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacterial strains.

  • Case Study : A study on 1,2,4-triazole derivatives reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for certain derivatives were found to be as low as 0.5 μg/mL, indicating strong efficacy compared to traditional antibiotics like ampicillin .

Antifungal Activity

The antifungal potential of triazole compounds is well-documented. The incorporation of a sulfanyl group in the structure may enhance this activity.

  • Research Findings : In vitro studies demonstrated that compounds similar to the target compound exhibited antifungal activity against Candida albicans and Aspergillus niger, with MIC values ranging from 0.5 to 4 μg/mL .

Anticancer Properties

The anticancer activity of triazole derivatives is an area of active research. Compounds that include both triazole and pyridazine moieties have shown promise in inhibiting cancer cell proliferation.

  • Case Study : A recent investigation identified novel anticancer compounds through screening libraries that included triazole derivatives. One compound demonstrated an IC50 value of 12 μM against human cancer cell lines, suggesting effective cytotoxicity .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Triazole derivatives often act as enzyme inhibitors, particularly in fungal cells where they inhibit the enzyme lanosterol demethylase.
  • Cell Membrane Disruption : The presence of sulfur in the compound may contribute to the disruption of microbial cell membranes.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA structures, disrupting replication and transcription processes.

Table 1: Summary of Biological Activities

Activity Type Target Organisms/Cells MIC/IC50 Values
AntimicrobialStaphylococcus aureus0.5 μg/mL
Escherichia coli0.5 μg/mL
AntifungalCandida albicans0.5 - 4 μg/mL
Aspergillus niger0.5 - 4 μg/mL
AnticancerHuman cancer cell linesIC50 = 12 μM

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